5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of phosphole oxides, which are characterized by the presence of a phosphorus atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide typically involves the reaction of dibenzophosphole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo substitution reactions where the 4-methylbenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups attached to the phosphole ring .
Scientific Research Applications
5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-(4-Methylbenzoyl)-5H-dibenzophosphole 5-oxide include:
- 5-(4-Methylbenzoyl)-5H-dibenzophosphole
- 5-(4-Methylbenzoyl)-5H-phosphindole
- 5-(4-Methylbenzoyl)-5H-phosphole oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the phosphole ring with the 4-methylbenzoyl group and the presence of the oxide functionality.
Properties
CAS No. |
862970-70-5 |
---|---|
Molecular Formula |
C20H15O2P |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(4-methylphenyl)-(5-oxobenzo[b]phosphindol-5-yl)methanone |
InChI |
InChI=1S/C20H15O2P/c1-14-10-12-15(13-11-14)20(21)23(22)18-8-4-2-6-16(18)17-7-3-5-9-19(17)23/h2-13H,1H3 |
InChI Key |
VGWQOXBVYOEYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)P2(=O)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.